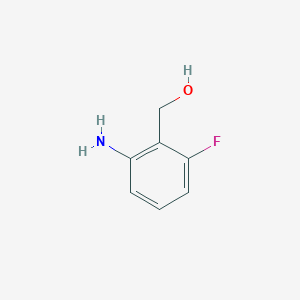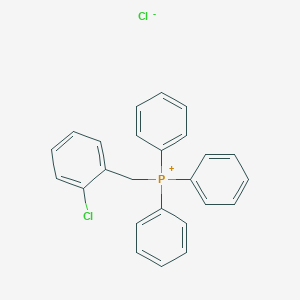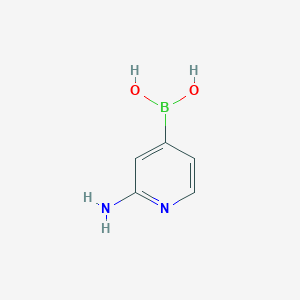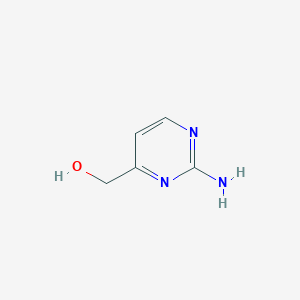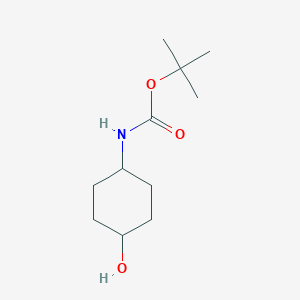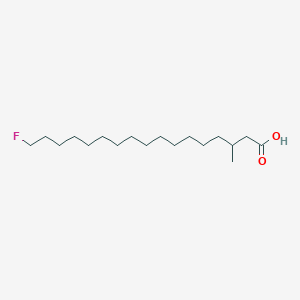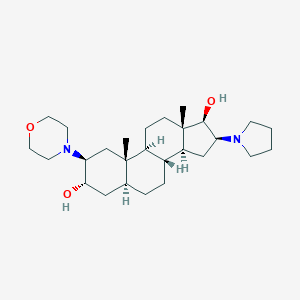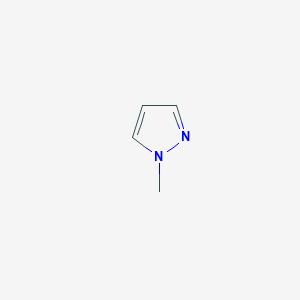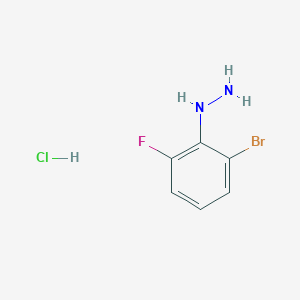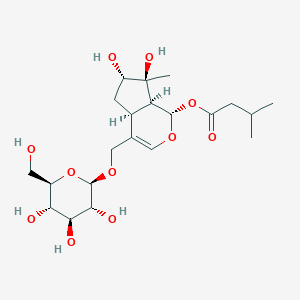
缬草酸酯
描述
Valerosidate is a naturally occurring glycoside compound found in various plants, including Valeriana jatamansi and Patrinia villosa . It is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and hepatoprotective effects . The chemical structure of Valerosidate is characterized by a cyclopenta[c]pyran ring system with multiple hydroxyl groups and a glucopyranoside moiety .
科学研究应用
Valerosidate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cell viability and migration, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Valerosidate is a natural product from Valeriana jatamansi . The exact primary targets of Valerosidate are not well-documented in the literature. More research is needed to identify the specific molecular targets of Valerosidate.
Mode of Action
It has been suggested that valerosidate may have potential anti-cancer properties
Biochemical Pathways
It is known that Valerosidate is a heat-generated compound derived from a natural compound present in Patrinia villosa . More research is needed to understand the biochemical pathways affected by Valerosidate and their downstream effects.
Result of Action
Valerosidate has been found to exhibit inhibitory effects on cell viability in colon cancer cells . It has been reported that Valerosidate reduced cell viability in HCT116 cells, with an IC50 value at 22.2 ± 1.1 μM . Moreover, Valerosidate suppressed cell migration in HCT116 cells . These findings suggest that Valerosidate may have potential anti-cancer properties.
Action Environment
It is known that environmental factors can influence the action of various compounds through mechanisms such as altering dna methylation, which can shape gene expression and subsequent health outcomes . More research is needed to understand how environmental factors influence the action, efficacy, and stability of Valerosidate.
生化分析
Biochemical Properties
Valerosidate interacts with various enzymes and proteins in biochemical reactions. It has been found that valerosidate can transform into a heat-generated compound, 8,9-didehydro-7-hydroxydolichodial (DHD), through thermal hydrolysis . Both valerosidate and DHD exhibit inhibitory effects on cell viability and migration in HCT116 colon cancer cells .
Cellular Effects
Valerosidate influences cell function by reducing cell viability in HCT116 cells . It also suppresses cell migration in these cells . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, valerosidate exerts its effects through binding interactions with biomolecules and changes in gene expression . It significantly increases the expression of tumor suppressors p53 and PTEN in HCT116 cells after 48 hours of treatment .
Temporal Effects in Laboratory Settings
The effects of valerosidate change over time in laboratory settings. It has been observed that the compound’s stability and degradation influence its long-term effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: Valerosidate can be synthesized through the extraction of apigenin from plants, followed by glycosylation with glucose. The process involves:
Extraction: Apigenin is extracted from plant sources using solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of Valerosidate typically involves large-scale extraction from plant materials, followed by purification and crystallization. The steps include:
Harvesting: Collection of plant materials rich in Valerosidate.
Extraction: Use of solvents to extract the compound.
Purification: Techniques such as column chromatography and recrystallization to obtain pure Valerosidate.
化学反应分析
Types of Reactions: Valerosidate undergoes various chemical reactions, including:
Oxidation: Valerosidate can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert Valerosidate into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Valerosidate molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted Valerosidate derivatives.
相似化合物的比较
Valerosidate is unique compared to other similar compounds due to its specific glycoside structure and diverse pharmacological properties. Similar compounds include:
Patrinoside: Another glycoside with similar anti-inflammatory and anticancer properties.
Villosolside: Known for its antiviral and anti-inflammatory activities.
Uniqueness: Valerosidate’s ability to modulate multiple molecular targets and pathways, along with its diverse pharmacological effects, makes it a valuable compound in scientific research and therapeutic applications .
属性
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCLZFYVLANQS-RHMPUOGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


